molecular formula C2H7ClN2 B141955 Acetamidine hydrochloride CAS No. 124-42-5

Acetamidine hydrochloride

Cat. No. B141955
CAS RN: 124-42-5
M. Wt: 94.54 g/mol
InChI Key: WCQOBLXWLRDEQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of acetamide, which is closely related to acetamidine hydrochloride, has been studied using gas electron diffraction. The bond distances and angles in acetamide (CH3CONH2) have been determined, revealing specific measurements such as the C–C, C–N, C=O, C–H, and N–H bond lengths, as well as the angles formed between these bonds. These measurements provide insight into the molecular geometry of acetamide and, by extension, can be related to the structure of acetamidine hydrochloride .

Synthesis Analysis

Acetamidine hydrochloride has been used as an ammonia source in the synthesis of 2-aminopyridine derivatives. An efficient, catalyst-free method has been developed for this synthesis, which involves the nucleophilic substitution and hydrolysis of 2-fluoropyridine and acetamidine hydrochloride. This method boasts high yield, chemoselectivity, and wide substrate adaptability, suggesting its potential for synthesizing other N-heterocycles containing fluorine substituents .

Chemical Reactions Analysis

Acetamidines, including acetamidine hydrochloride, serve as starting materials for the synthesis of various chemical substances such as imidazoles, pyrimidines, and triazines. These compounds have applications in biochemically active compounds and energetic materials. The synthesis and characterization of a range of acetamidinium salts have been explored to address the limitations associated with the commercially available acetamidinium chloride .

Physical and Chemical Properties Analysis

The hygroscopicity of various acetamidinium salts, including those derived from acetamidine hydrochloride, has been evaluated. The study found that acetamidinium salts with 2D layered structures exhibited a lack of hygroscopicity, while those with 3D structures and large cavities were quite hygroscopic. This property is important for the practical handling and storage of these compounds .

Case Studies

A case study involving the preparation of [14C]Acetamidino-insulin used acetamidination of insulin with methyl [14C]acetimidate hydrochloride. The resulting acetamidino-insulin contained two main components, which were separated and compared in terms of immunological and biological activity to native insulin .

Another case study focused on the determination of involatile impurities in acetamidine hydrochloride by gravimetric analysis. This study provided a method for assessing the purity of acetamidine hydrochloride, which is crucial for its application in various chemical syntheses .

Advances in Production Technology

The production technology of acetamidine hydrochloride has seen significant advances. The development situation in China has been introduced, highlighting the advantages of producing acetamidine hydrochloride in chlor-alkali enterprises. Recent technological improvements aim to produce high-quality acetamidine hydrochloride with high yield and low consumption of raw materials and energy .

Scientific Research Applications

Gramicidin Toxicity Mitigation

Studies indicate that Acetamidine Hydrochloride (ACE) exhibits protective effects against the toxic effects of Gramicidin D in NG108-15 cells. ACE significantly reduces the loss of membrane resting potential induced by Gramicidin, although higher concentrations of ACE do not enhance this antagonism (Doebler, 2004).

Production Technology Development

The production technology of Acetamidine Hydrochloride has been advancing, with a focus on environmentally friendly processes that yield high-quality products efficiently. This is especially relevant for the development of Vitamin B1 (Chen Huan-qin, 2005).

Impurity Determination

Gravimetric analysis is used for determining the content of involatile impurities in Acetamidine Hydrochloride. This method is important for assessing the purity and quality of the compound in various applications (Zhou Xue-yong, 2006).

Synthesis of High-Energy Explosives

Acetamidine Hydrochloride plays a role in the synthesis of high-energy insensitive explosives, particularly in the formation of 1,1-diamino-2,2-dinitroethene through various reaction pathways. This application highlights its significance in materials science (Min-hsien Liu & Chuan‐Wen Liu, 2016).

Insecticide Hydrolysis

Research has found that Acetamidine Hydrochloride can be hydrolyzed by certain bacterial strains, which is relevant in the context of reducing environmental pollution caused by synthetic insecticides like acetamiprid (Hongzhi Tang et al., 2012).

Synthesis of Anticancer Drug Intermediates

Acetamidine Hydrochloride is used in the synthesis of intermediates for anticancer drugs, demonstrating its importance in pharmaceutical research and development (Guo Lei-ming, 2012).

Insulin Modification

Acetamidine Hydrochloride is involved in the synthesis of [14C]Acetamidino-insulin, indicating its utility in biochemical research and the study of insulin properties (M. Matsuo et al., 1980).

Safety And Hazards

Acetamidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Amidine ligands, including Acetamidine hydrochloride, are being introduced into room-temperature synthesized CsPbBr x Cl 3−x NCs in air using green solvents, which are found to reduce both Cs + and halide vacancies on the NC surface and suppress nonradiative .

properties

IUPAC Name

ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2.ClH/c1-2(3)4;/h1H3,(H3,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQOBLXWLRDEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

143-37-3 (Parent)
Record name Acetamidine hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2059564
Record name Acetamidine hydrochloride
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Molecular Weight

94.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamidine hydrochloride

CAS RN

124-42-5
Record name Ethanimidamide, hydrochloride (1:1)
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Record name Acetamidine hydrochloride
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Record name Acetamidine hydrochloride
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Record name Ethanimidamide, hydrochloride (1:1)
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Record name Acetamidine hydrochloride
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Record name Acetamidinium chloride
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Record name ACETAMIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
Y Li, S Huang, C Liao, Y Shao, L Chen - Organic & Biomolecular …, 2018 - pubs.rsc.org
… At first, 2-fluoro-3-iodopyridine and acetamidine hydrochloride … ammonolysis by replacing acetamidine hydrochloride with … The results suggest that acetamidine hydrochloride exhibited …
Number of citations: 7 pubs.rsc.org
EC Taylor, WA Ehrhart - Journal of the American Chemical …, 1960 - ACS Publications
… In contrast to formamidine and acetamidine hydrochloride, which are … identical with an authentic sample of acetamidine acetate prepared by treatment of acetamidine hydrochloride with …
Number of citations: 75 pubs.acs.org
DM Coward, NS Doggett, AC Sayers - Arzneimittel-forschung, 1977 - europepmc.org
The tremorogenic properties of a series of benzylimidoylurea derivatives are described. The most potent member, N-carbamoyl-2-(2, 6-dichlorophenyl) acetamidine hydrochloride (LON-…
Number of citations: 38 europepmc.org
I Sumarlan, A Kunverji, AJ Lucio… - The Journal of …, 2023 - ACS Publications
… These are formulated from stoichiometric combinations of AlCl 3 with guanidine hydrochloride, acetamidine hydrochloride, and urea. These are currently more expensive than urea but …
Number of citations: 1 pubs.acs.org
KP Mohanakumar, DK Ganguly - Brain research bulletin, 1989 - Elsevier
LON-954 [N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride], a novel tremorogen known to affect the central dopaminergic system, has been investigated in rats for tremor …
Number of citations: 9 www.sciencedirect.com
FC Schaefer, GA Peters - Journal of the American Chemical …, 1959 - ACS Publications
… of acetamidine hydrochloride and sodium methoxide in 10 cc. … The reaction of acetamidine hydrochloride with symtriazine … low solvent power for acetamidine hydrochloride, the solution …
Number of citations: 37 pubs.acs.org
X Huang, R Xiao, C You, T Yan… - Journal of Chemical …, 2017 - journals.sagepub.com
… of acetamidine hydrochloride to obtain … acetamidine hydrochloride could not proceed until the temperature was raised to 140 ºC and the use of 2 equiv. of acetamidine hydrochloride …
Number of citations: 2 journals.sagepub.com
JR Vedasiromoni, DK Ganguly - The Japanese Journal of …, 1984 - jstage.jst.go.jp
We earlier reported involvement of the skeletomotor apparatus in oxotremorine induced tremor (2-4). Thus it was felt worthwhile to examine the influence of LON-954 on the skeletal …
Number of citations: 8 www.jstage.jst.go.jp
JA Doebler - Cell biology and toxicology, 1999 - Springer
… Studies were conducted using a novel in vitro approach to investigate the e¤cacy of acetamidine hydrochloride (ACE) and guanidine hydrochloride (GUAN), previously shown to block …
Number of citations: 15 link.springer.com
AW Dox - Organic Syntheses, 2003 - Wiley Online Library
Acetamidine hydrochloride product: acetamidine hydrochloride product: benzamidine hydrochloride
Number of citations: 58 onlinelibrary.wiley.com

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